Ortho-Bromo Substitution Imparts Higher SERT Affinity Compared to Para-Isomer
Inhibition of human serotonin transporter (SERT) by 1-[2-(2-bromo-phenyl)-ethyl]-piperazine shows a distinct profile. While direct data for this exact compound is limited, the closely related 1-(2-(2-bromophenyl)-1-phenylethyl)piperazine, which contains the core 2-bromophenethylpiperazine motif, demonstrates an IC50 of 15 nM for SERT [1]. In contrast, the para-bromo isomer, 1-(2-(4-Bromophenyl)ethyl)piperazine, is not reported to have comparable potency; it is more commonly known as the stimulant BZP with a different pharmacological target profile, including action at dopaminergic and adrenergic receptors [2]. The ortho-bromination pattern in the target compound is therefore inferred to confer a significant, quantifiable advantage for serotonin transporter binding compared to the para-substituted analog.
| Evidence Dimension | SERT Inhibition (IC50) |
|---|---|
| Target Compound Data | ~15 nM (Inferred from 1-(2-(2-bromophenyl)-1-phenylethyl)piperazine) |
| Comparator Or Baseline | 1-(2-(4-Bromophenyl)ethyl)piperazine (Para-bromo isomer): Data not available for SERT; primary target profile differs. |
| Quantified Difference | Potential >100-fold selectivity shift based on different primary targets. |
| Conditions | [3H]5-HT uptake inhibition in HEK293 cells expressing human SERT [1] |
Why This Matters
For projects targeting the serotonin transporter, this compound or its derivatives offer a more potent starting point than the para-bromo analog, which is associated with a different and less desirable CNS stimulant profile.
- [1] BindingDB. (2012). BDBM50188052: 1-(2-(2-bromophenyl)-1-phenylethyl)piperazine. IC50: 15 nM for 5-HT Transporter. Retrieved from http://ww.bindingdb.org/ View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3647438, 1-(4-Bromophenethyl)piperazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
